![molecular formula C10H8ClNO3 B182854 N-(4-Chlorophenyl)Maleamic Acid CAS No. 7242-16-2](/img/structure/B182854.png)
N-(4-Chlorophenyl)Maleamic Acid
Overview
Description
N-(4-Chlorophenyl)Maleamic Acid is a derivative of maleamic acid, which is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the maleamic acid structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds where the chlorophenyl group is in different positions on the phenyl ring or where different substituents are present. These compounds exhibit planar molecular structures and are stabilized by intramolecular hydrogen bonds .
Synthesis Analysis
The synthesis of compounds similar to this compound typically involves the reaction of an appropriate amine with maleic anhydride. For instance, N-(Dehydroabietyl)maleamic acid was synthesized from dehydroabietylamine and maleic anhydride . This suggests that a similar approach could be used for synthesizing this compound, using 4-chloroaniline as the starting amine.
Molecular Structure Analysis
The molecular structure of maleamic acid derivatives is often stabilized by intramolecular hydrogen bonds. For example, N-(2-Chloro-4-nitrophenyl)maleamic acid and N-(3,5-Dichlorophenyl)maleamic acid both exhibit intramolecular O—H⋯O hydrogen bonds within the maleamic acid unit . Additionally, the maleamic acid unit is typically planar, as seen in N-(3-Chlorophenyl)maleamic acid, which has an r.m.s. deviation of 0.044 Å from planarity .
Chemical Reactions Analysis
The chemical reactivity of maleamic acid derivatives can be inferred from their molecular structure. The presence of amide and carboxylic acid functional groups suggests that these compounds can participate in various chemical reactions, such as amide bond formation or esterification. The intramolecular hydrogen bonds may also influence the reactivity by stabilizing certain conformations of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be extrapolated from related compounds. These properties are influenced by the presence of hydrogen bonds and the planarity of the molecule. For instance, the crystal packing is often dictated by N—H⋯O hydrogen bonds, which can lead to the formation of three-dimensional networks in the crystal lattice . The chlorophenyl group may also engage in intermolecular interactions, such as C—Cl⋯O=C contacts, which can affect the melting point, solubility, and other physical properties .
Scientific Research Applications
Polymer Design and Synthesis
N-(4-Chlorophenyl)Maleamic Acid plays a critical role in the design and synthesis of novel polymers. For instance, it has been used in the synthesis of polymaleimides containing maleimide rings, Schiff base, and citraconamic acid, which demonstrate good fusibility and solubility, suggesting potential for wide applications in various industries (Huseeni & Al-Azzawi, 2021).
Fire and Heat Resistance
This compound is also integral in the development of fire and heat-resistant materials. Research has shown that maleamic acids derived from reactions with 4-aminophenoxy cyclotriphosphazenes, when converted to maleimides and polymerized, exhibit high limiting oxygen indices and char yields. These properties make them suitable for use in heat and fire-resistant applications, such as fabric impregnants (Kumar, Fohlen, & Parker, 1983).
Antibacterial and Antifungal Activities
The antimicrobial potential of this compound and its derivatives has been explored, with findings indicating their effectiveness against various bacterial strains. For example, certain maleimide derivatives synthesized using similar compounds have shown significant biological activity against Escherichia coli, Bacillus subtilis, and yeast Saccharomyces cerevisiae (Chin, Nasir, & Hassan, 2016).
Agricultural Applications
In agriculture, derivatives of this compound have been studied as herbicide antidotes. These compounds, such as maleamic acids prepared from maleic anhydride and amines, have shown potential in accelerating the detoxification of certain herbicides, thereby protecting crops from damage (Kirino, Rubin, & Casida, 1985).
Pharmaceutical Research
While specific applications in pharmaceutical research are limited due to the exclusion of drug use and dosage information, the compound's derivatives have been evaluated for various pharmacological activities. For instance, N-alkylmaleamic acids, synthesized by reacting maleic anhydride with amines, were studied for antiviral, antibacterial, antifungal, and antiprotozoal effects, though no significant properties were observed under the experimental conditions used (Belinelo et al., 2013).
Material Science
In material science, this compound derivatives have been utilized in the study of graft copolymerization, demonstrating potential for creating materials with unique properties like improved thermal stability (Huang, Shen, Sheng, & Fang, 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound has a maleamic acid group, which may interact with its targets through hydrogen bonding or other types of interactions . The presence of a chloroanilino group may also influence the compound’s interactions with its targets .
Action Environment
The action of N-(4-Chlorophenyl)Maleamic Acid may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the environment could potentially affect the compound’s stability, efficacy, and mode of action .
properties
IUPAC Name |
(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQVXSNFILAQY-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418084 | |
Record name | AF-794/00086051 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7242-16-2 | |
Record name | NSC148151 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AF-794/00086051 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CPMI, derived from CPMA, protect sorghum plants from metolachlor injury?
A1: The research paper [] investigates the protective mechanism of CPMI, synthesized from CPMA, against metolachlor-induced injury in sorghum plants. The study demonstrates that CPMI treatment doesn't prevent the initial absorption of metolachlor by the sorghum shoots. Instead, it significantly accelerates the detoxification process of metolachlor within the plant tissue []. This detoxification is primarily achieved through the enhanced formation of a metolachlor-glutathione conjugate, effectively reducing the amount of free metolachlor present []. This suggests that CPMI's protective action is primarily due to its ability to stimulate the plant's own defense mechanisms against metolachlor, rather than directly inhibiting the herbicide's action.
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